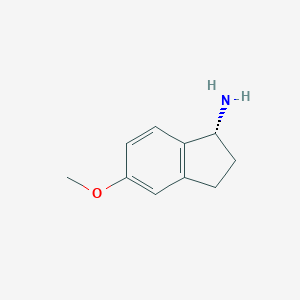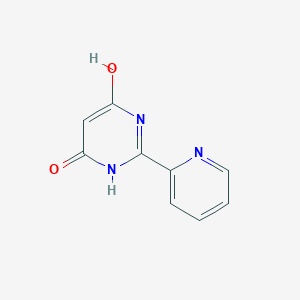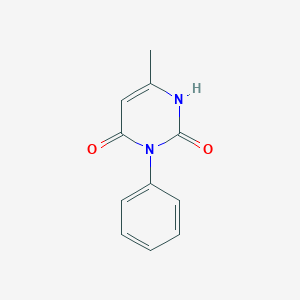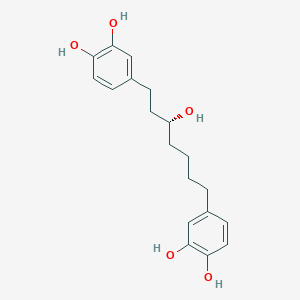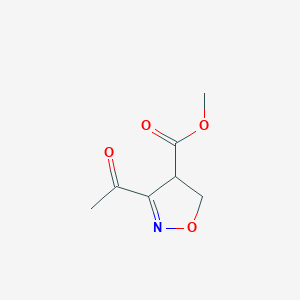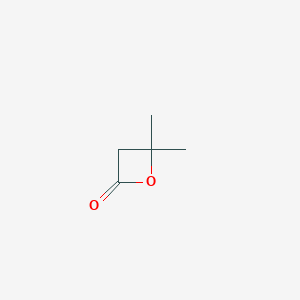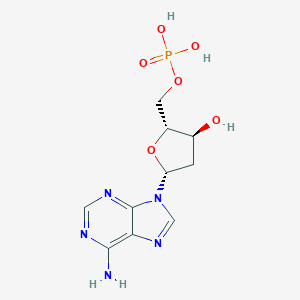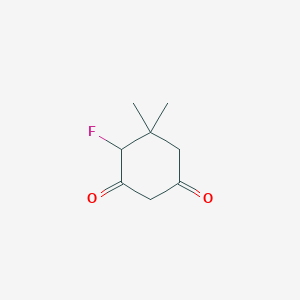
5,5-Dimethyl-4-fluoro-1,3-cyclohexanedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,5-Dimethyl-4-fluoro-1,3-cyclohexanedione, also known as DFC, is a chemical compound that has been extensively studied for its potential applications in scientific research. DFC is a cyclic β-diketone that is structurally similar to curcumin, a natural compound found in turmeric. DFC has been shown to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
作用机制
The mechanism of action of 5,5-Dimethyl-4-fluoro-1,3-cyclohexanedione is not fully understood. However, it has been suggested that 5,5-Dimethyl-4-fluoro-1,3-cyclohexanedione may exert its biological activities through the inhibition of the NF-κB signaling pathway. The NF-κB signaling pathway is involved in the regulation of inflammation, immune response, and cell survival. 5,5-Dimethyl-4-fluoro-1,3-cyclohexanedione has been shown to inhibit the activation of NF-κB and the expression of NF-κB target genes.
生化和生理效应
5,5-Dimethyl-4-fluoro-1,3-cyclohexanedione has been shown to possess a range of biochemical and physiological effects. 5,5-Dimethyl-4-fluoro-1,3-cyclohexanedione has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. 5,5-Dimethyl-4-fluoro-1,3-cyclohexanedione has also been shown to scavenge free radicals and protect against oxidative stress. 5,5-Dimethyl-4-fluoro-1,3-cyclohexanedione has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. 5,5-Dimethyl-4-fluoro-1,3-cyclohexanedione has been shown to have low toxicity in normal cells.
实验室实验的优点和局限性
5,5-Dimethyl-4-fluoro-1,3-cyclohexanedione has several advantages for lab experiments. 5,5-Dimethyl-4-fluoro-1,3-cyclohexanedione is readily available and can be synthesized using a variety of methods. 5,5-Dimethyl-4-fluoro-1,3-cyclohexanedione has been extensively studied and its biological activities are well characterized. 5,5-Dimethyl-4-fluoro-1,3-cyclohexanedione has been shown to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. However, there are also limitations to the use of 5,5-Dimethyl-4-fluoro-1,3-cyclohexanedione in lab experiments. 5,5-Dimethyl-4-fluoro-1,3-cyclohexanedione has low solubility in water, which can limit its use in aqueous systems. 5,5-Dimethyl-4-fluoro-1,3-cyclohexanedione has also been shown to exhibit poor stability under certain conditions.
未来方向
There are several future directions for research on 5,5-Dimethyl-4-fluoro-1,3-cyclohexanedione. One area of research is the development of 5,5-Dimethyl-4-fluoro-1,3-cyclohexanedione analogs with improved solubility and stability. Another area of research is the investigation of the mechanism of action of 5,5-Dimethyl-4-fluoro-1,3-cyclohexanedione and its potential targets. The use of 5,5-Dimethyl-4-fluoro-1,3-cyclohexanedione in combination with other compounds for the treatment of cancer is also an area of research. The potential use of 5,5-Dimethyl-4-fluoro-1,3-cyclohexanedione in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases, is also an area of research.
合成方法
5,5-Dimethyl-4-fluoro-1,3-cyclohexanedione can be synthesized using a variety of methods, including the Claisen-Schmidt condensation reaction, the aldol condensation reaction, and the Michael addition reaction. The Claisen-Schmidt condensation reaction involves the reaction of 4-fluorobenzaldehyde with 2,4-pentanedione in the presence of a base catalyst. The aldol condensation reaction involves the reaction of 4-fluorobenzaldehyde with acetone in the presence of a base catalyst. The Michael addition reaction involves the reaction of 4-fluorobenzaldehyde with methyl vinyl ketone in the presence of a base catalyst. The yield of 5,5-Dimethyl-4-fluoro-1,3-cyclohexanedione can vary depending on the synthesis method used.
科学研究应用
5,5-Dimethyl-4-fluoro-1,3-cyclohexanedione has been extensively studied for its potential applications in scientific research. 5,5-Dimethyl-4-fluoro-1,3-cyclohexanedione has been shown to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. 5,5-Dimethyl-4-fluoro-1,3-cyclohexanedione has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 5,5-Dimethyl-4-fluoro-1,3-cyclohexanedione has also been shown to inhibit the growth of cancer cells in vitro and in vivo. 5,5-Dimethyl-4-fluoro-1,3-cyclohexanedione has been shown to induce apoptosis, or programmed cell death, in cancer cells.
属性
CAS 编号 |
1755-16-4 |
|---|---|
产品名称 |
5,5-Dimethyl-4-fluoro-1,3-cyclohexanedione |
分子式 |
C8H11FO2 |
分子量 |
158.17 g/mol |
IUPAC 名称 |
4-fluoro-5,5-dimethylcyclohexane-1,3-dione |
InChI |
InChI=1S/C8H11FO2/c1-8(2)4-5(10)3-6(11)7(8)9/h7H,3-4H2,1-2H3 |
InChI 键 |
MFANSHFPAVQCEL-UHFFFAOYSA-N |
SMILES |
CC1(CC(=O)CC(=O)C1F)C |
规范 SMILES |
CC1(CC(=O)CC(=O)C1F)C |
同义词 |
1,3-Cyclohexanedione, 4-fluoro-5,5-dimethyl- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



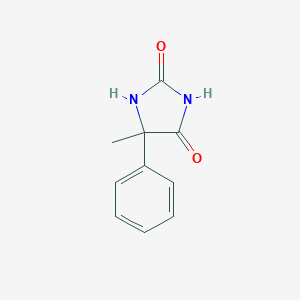
![6-(Trifluoromethyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B155087.png)

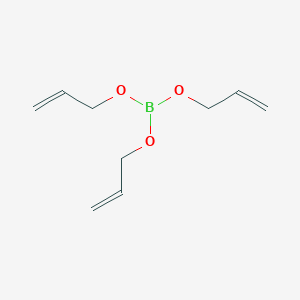
![[N-[(1R,2R)-2-(Amino-kN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-kN]chloro [(1,2,3,4,5,6-n)-1,3,5-trimethylbenzene]-ruthenium](/img/structure/B155090.png)

